molecular formula C12H12ClN3O2 B10913574 5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(prop-2-en-1-yl)furan-2-carboxamide

5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(prop-2-en-1-yl)furan-2-carboxamide

Cat. No.: B10913574
M. Wt: 265.69 g/mol
InChI Key: MWSXJEGTTLEDMF-UHFFFAOYSA-N
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Description

N~2~-ALLYL-5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a furan ring substituted with an allyl group and a pyrazole ring substituted with a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-ALLYL-5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan ring, followed by the introduction of the allyl group and the pyrazole ring. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of N2-ALLYL-5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and cost-effectiveness of the synthesis while maintaining stringent quality control standards. The use of automated systems and advanced analytical techniques ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

N~2~-ALLYL-5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.

    Substitution: The chlorine atom in the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the pyrazole ring.

Scientific Research Applications

N~2~-ALLYL-5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N2-ALLYL-5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N2-ALLYL-5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE include other heterocyclic compounds with furan and pyrazole rings, such as:

  • 5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE
  • N~2~-ALLYL-5-[(4-METHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE

Uniqueness

The uniqueness of N2-ALLYL-5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H12ClN3O2

Molecular Weight

265.69 g/mol

IUPAC Name

5-[(4-chloropyrazol-1-yl)methyl]-N-prop-2-enylfuran-2-carboxamide

InChI

InChI=1S/C12H12ClN3O2/c1-2-5-14-12(17)11-4-3-10(18-11)8-16-7-9(13)6-15-16/h2-4,6-7H,1,5,8H2,(H,14,17)

InChI Key

MWSXJEGTTLEDMF-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)C1=CC=C(O1)CN2C=C(C=N2)Cl

Origin of Product

United States

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